1-[(3-Fluorophenyl)methyl]-4-(piperidin-4-yl)-1,3-dihydro-2H-indol-2-one
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Overview
Description
1-[(3-Fluorophenyl)methyl]-4-(piperidin-4-yl)-1,3-dihydro-2H-indol-2-one is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a fluorophenyl group, a piperidinyl group, and an indolone core, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Fluorophenyl)methyl]-4-(piperidin-4-yl)-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indolone Core: The indolone core can be synthesized through a cyclization reaction involving an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.
Introduction of the Piperidinyl Group: The piperidinyl group can be introduced through a nucleophilic substitution reaction using a piperidine derivative and a suitable leaving group.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached via a Friedel-Crafts alkylation reaction using a fluorobenzyl halide and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Fluorophenyl)methyl]-4-(piperidin-4-yl)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using piperidine and a suitable leaving group.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(3-Fluorophenyl)methyl]-4-(piperidin-4-yl)-1,3-dihydro-2H-indol-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antiviral, anticancer, and antimicrobial activities.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 1-[(3-Fluorophenyl)methyl]-4-(piperidin-4-yl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The indole core is known to bind with high affinity to multiple receptors, which can modulate various biological processes . The fluorophenyl and piperidinyl groups may enhance the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Fluorophenyl)methyl]-4-(piperidin-4-yl)-1,3-dihydro-2H-indol-2-one
- 1-[(3-Chlorophenyl)methyl]-4-(piperidin-4-yl)-1,3-dihydro-2H-indol-2-one
- 1-[(3-Bromophenyl)methyl]-4-(piperidin-4-yl)-1,3-dihydro-2H-indol-2-one
Uniqueness
1-[(3-Fluorophenyl)methyl]-4-(piperidin-4-yl)-1,3-dihydro-2H-indol-2-one is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability. The combination of the indole core and the piperidinyl group further contributes to its distinct pharmacological profile, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
920284-25-9 |
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Molecular Formula |
C20H21FN2O |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
1-[(3-fluorophenyl)methyl]-4-piperidin-4-yl-3H-indol-2-one |
InChI |
InChI=1S/C20H21FN2O/c21-16-4-1-3-14(11-16)13-23-19-6-2-5-17(18(19)12-20(23)24)15-7-9-22-10-8-15/h1-6,11,15,22H,7-10,12-13H2 |
InChI Key |
YYBBNAVNOZBJJF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=C3CC(=O)N(C3=CC=C2)CC4=CC(=CC=C4)F |
Origin of Product |
United States |
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